2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUWMQFRQHJSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
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Quinazoline core : A heterocyclic aromatic system with nucleophilic amino and electrophilic positions.
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Thioether linkage (-S-) : Susceptible to oxidation and nucleophilic substitution.
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Nitrile group (-C≡N) : Can undergo hydrolysis, reduction, or cycloaddition reactions.
Electrophilic Substitution
The quinazoline ring’s C-5 and C-7 positions are electron-deficient due to the adjacent nitrogen atoms, enabling electrophilic substitution under acidic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivatives at C-5/C-7 | |
| Halogenation | Cl₂/Br₂, FeCl₃ | Haloquinazolines |
Nucleophilic Amination
The 4-amino group on the quinazoline can participate in condensation reactions:
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Schiff base formation with aldehydes/ketones (e.g., 3,4-dimethoxybenzaldehyde) under reflux in ethanol .
Thioether Reactivity
The thioether bridge (-S-) is prone to:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, RT | Sulfoxide or sulfone | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | Thioether derivatives |
Nitrile Group Transformations
The acetonitrile moiety can undergo:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, reflux | Carboxylic acid/amide | |
| Reduction | LiAlH₄, THF, 0°C | Primary amine | |
| Cycloaddition | NaN₃, Cu(I), 80°C | Tetrazole derivatives |
Biological Activity-Related Modifications
While not directly studied, structural analogs suggest:
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Anticancer activity : Thioquinazolinones inhibit enzymes like thymidylate kinase (TMPK) via reductive activation .
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Antioxidant potential : Phenolic derivatives of quinazolin-4(3H)-one exhibit radical scavenging properties .
Suggested Experimental Routes
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Oxidative studies : Test H₂O₂-mediated sulfone formation (monitored via TLC/HPLC).
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Nitrile hydrolysis : Optimize H₂SO₄ concentration to avoid quinazoline decomposition.
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Biological screening : Evaluate cytotoxicity against VEGFR-2 or Pks13 targets .
Data Gaps and Recommendations
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as an anticancer agent . Quinazoline derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, such as:
- Inhibition of Tyrosine Kinases : This can lead to reduced signaling pathways that promote cancer growth.
- Modulation of Apoptosis : Inducing programmed cell death in cancer cells.
Case Study : In vitro studies have shown that 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent .
Biological Research
The compound is utilized in studies investigating cellular processes and molecular interactions . Its ability to interact with specific enzymes and receptors makes it valuable in understanding:
- Cell Signaling Pathways : It may inhibit certain enzymes involved in critical signaling pathways.
- Inflammatory Responses : Potential applications in treating inflammatory diseases by modulating related pathways.
Case Study : Research has indicated that quinazoline derivatives can effectively reduce inflammation in animal models, supporting the therapeutic potential of this compound .
Industrial Applications
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
The biological activity of this compound is attributed to its interaction with molecular targets involved in various diseases:
Mechanism of Action
The mechanism of action of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared to structurally related acetonitrile- and heterocycle-containing derivatives (Table 1). Key differences lie in the core heterocycle, substituents, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle : The target compound’s quinazoline core distinguishes it from pyrimidine (AS601245, ) or thiazole-based analogs (). Quinazolines are associated with kinase inhibition and DNA intercalation, while pyrimidines/thiazoles often target enzymes or receptors .
Substituents : The 3,4-dimethoxyphenethyl group in the target compound may enhance lipophilicity compared to simpler methoxyphenyl () or benzodioxin groups (). This could influence membrane permeability and target binding.
Pharmacological and Functional Comparisons
While biological data for the target compound are absent in the evidence, analogs provide insights:
- AS601245 : A c-Jun N-terminal kinase (JNK) inhibitor with anti-inflammatory and anticancer properties .
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A precursor for bioactive heterocycles, highlighting the utility of quinazolinone-thioether derivatives .
- Verapamil Related Compound B : A calcium channel blocker analog, emphasizing the role of dimethoxyphenethyl groups in cardiovascular drug design .
Biological Activity
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, are recognized for a variety of bioactivities such as anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a quinazoline core with a dimethoxyphenethyl amine substituent. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to various biological effects, including:
- Inhibition of cancer cell proliferation : The compound has shown promise in reducing the growth of cancer cells.
- Anti-inflammatory effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on substituted quinazolines demonstrated their effectiveness against breast cancer cells through molecular docking studies and cytotoxicity assays using the MTT method. The results highlighted that these compounds could inhibit cell proliferation effectively compared to standard treatments .
Antimicrobial Properties
Quinazoline derivatives have also been evaluated for their antimicrobial activities. A comparative study showed that certain derivatives exhibited moderate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline structures demonstrated inhibition zones ranging from 10 mm to 15 mm against various bacterial strains, indicating their potential as antimicrobial agents .
Antioxidant Activity
The antioxidant properties of quinazoline compounds have been assessed using various assays such as DPPH and ABTS. The presence of hydroxyl groups in the structure significantly enhances antioxidant activity, suggesting that modifications to the compound could improve its efficacy in scavenging free radicals .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A study involving molecular docking analysis revealed that the compound could effectively bind to targets associated with breast cancer proliferation, resulting in significant cytotoxic effects against MCF-7 cells .
- Antimicrobial Assessment : In a series of experiments assessing antimicrobial efficacy, several quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
